molecular formula C20H22BrN5O2 B2791020 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899737-98-5

5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2791020
M. Wt: 444.333
InChI Key: XDZXZDUULHBESH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H22BrN5O2 and its molecular weight is 444.333. The purity is usually 95%.
BenchChem offers high-quality 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 5-bromo-2-methoxybenzylamine, which is then reacted with 4-isopropylaniline to form the second intermediate, N-(4-isopropylphenyl)-5-bromo-2-methoxybenzylamine. This intermediate is then coupled with 5-amino-1H-1,2,3-triazole-4-carboxylic acid to form the final product.

Starting Materials
2-methoxy-5-bromobenzaldehyde, ammonium acetate, sodium borohydride, 4-isopropylaniline, acetic acid, sodium hydroxide, 5-amino-1H-1,2,3-triazole-4-carboxylic acid, N,N'-dicyclohexylcarbodiimide, dimethylformamide, diethyl ethe

Reaction
Step 1: Synthesis of 5-bromo-2-methoxybenzylamine, a. Dissolve 2-methoxy-5-bromobenzaldehyde (1.0 g, 4.3 mmol) in methanol (20 mL) and add ammonium acetate (1.0 g, 13.0 mmol) and sodium borohydride (0.25 g, 6.6 mmol)., b. Stir the reaction mixture at room temperature for 24 hours., c. Quench the reaction with water (20 mL) and extract with ethyl acetate (3 x 20 mL)., d. Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain 5-bromo-2-methoxybenzylamine as a yellow solid (0.8 g, 80% yield)., Step 2: Synthesis of N-(4-isopropylphenyl)-5-bromo-2-methoxybenzylamine, a. Dissolve 5-bromo-2-methoxybenzylamine (0.5 g, 2.2 mmol) and 4-isopropylaniline (0.5 g, 3.0 mmol) in acetic acid (10 mL)., b. Add sodium hydroxide (0.3 g, 7.5 mmol) and stir the reaction mixture at room temperature for 24 hours., c. Quench the reaction with water (20 mL) and extract with ethyl acetate (3 x 20 mL)., d. Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain N-(4-isopropylphenyl)-5-bromo-2-methoxybenzylamine as a yellow solid (0.7 g, 70% yield)., Step 3: Synthesis of 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide, a. Dissolve N-(4-isopropylphenyl)-5-bromo-2-methoxybenzylamine (0.5 g, 1.5 mmol) and 5-amino-1H-1,2,3-triazole-4-carboxylic acid (0.3 g, 2.2 mmol) in dimethylformamide (10 mL)., b. Add N,N'-dicyclohexylcarbodiimide (0.6 g, 2.9 mmol) and stir the reaction mixture at room temperature for 24 hours., c. Quench the reaction with water (20 mL) and extract with ethyl acetate (3 x 20 mL)., d. Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product., e. Purify the crude product by column chromatography using a mixture of ethyl acetate and diethyl ether as the eluent to obtain 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide as a white solid (0.3 g, 40% yield).

properties

IUPAC Name

5-amino-1-[(5-bromo-2-methoxyphenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN5O2/c1-12(2)13-4-7-16(8-5-13)23-20(27)18-19(22)26(25-24-18)11-14-10-15(21)6-9-17(14)28-3/h4-10,12H,11,22H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZXZDUULHBESH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=C(C=CC(=C3)Br)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide

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